Brensocatib, also known as INS-1007 or AZD-7986, is a potent, selective, and reversible inhibitor of the enzyme dipeptidyl peptidase 1 (DPP1). [] It is a small-molecule drug that can be taken orally and has demonstrated good bioavailability in preclinical studies. [] Brensocatib acts by specifically targeting DPP1, an enzyme crucial for the activation of neutrophil serine proteases (NSPs) such as neutrophil elastase (NE), cathepsin G, and proteinase 3. [, , , ] These NSPs are involved in inflammatory responses and play a role in various inflammatory and autoimmune diseases. [, ]
Brensocatib exerts its therapeutic effect through the inhibition of DPP1. [, ] DPP1 is primarily found in the bone marrow, where it plays a critical role in the maturation of neutrophils, specifically in activating NSPs. [, ] These NSPs are stored in granules within neutrophils and released upon activation, contributing to inflammatory responses. [, ]
By inhibiting DPP1, Brensocatib prevents the activation of NSPs in the bone marrow, thereby reducing the pool of active NSPs available for release by neutrophils. [, , , ] This reduction in active NSPs leads to a decrease in their damaging inflammatory effects. [, ]
Bronchiectasis: Clinical trials have investigated Brensocatib as a potential treatment for bronchiectasis, a chronic lung disease characterized by airway inflammation and mucus buildup. [, , , ] Results from Phase 2 trials demonstrated that Brensocatib effectively reduced exacerbations and improved clinical outcomes in patients with bronchiectasis. [, , ]
Rheumatoid Arthritis: Preclinical studies in animal models have suggested that Brensocatib might be effective in treating rheumatoid arthritis, an autoimmune disease causing joint inflammation. [] In these studies, Brensocatib significantly reduced inflammation and improved disease scores. []
Lupus Nephritis: Research in animal models has also indicated potential benefits of Brensocatib in treating lupus nephritis, a complication of lupus affecting the kidneys. [] Brensocatib treatment in these models led to reduced proteinuria, improved renal function, and decreased inflammatory cell infiltration in the kidneys. []
Other Inflammatory Diseases: The mechanism of action of Brensocatib, targeting neutrophil activity, suggests its potential application in other inflammatory diseases where neutrophils play a significant role. [] Further research is needed to explore its efficacy and safety in these conditions.
Further Clinical Trials: While promising, the findings from preclinical and Phase 2 clinical trials warrant further investigation in larger, Phase 3 clinical trials to confirm the efficacy and safety of Brensocatib in various diseases. [, , ]
Exploring New Applications: The mechanism of action of Brensocatib suggests its potential use in other neutrophil-mediated inflammatory and autoimmune diseases. [] Further research is needed to explore these possibilities.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2